molecular formula C16H27N3O3 B1398128 Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate CAS No. 501446-66-8

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate

Cat. No. B1398128
CAS RN: 501446-66-8
M. Wt: 309.4 g/mol
InChI Key: SAXCOPHNOZELEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate (abbreviated as TBC-HPP-C) is a synthetic, organophosphate-like compound with a unique structure and a variety of applications in scientific research. TBC-HPP-C is a derivative of piperidine, a cyclic amine, and is composed of a tert-butyl group, a cyano group, and a carboxylate group. It is a colorless, crystalline solid which is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate and its derivatives have been synthesized and structurally analyzed in various studies. These compounds serve as intermediates in the synthesis of biologically active compounds like crizotinib and vandetanib. Their structures are confirmed using techniques like MS and NMR spectroscopy (Kong et al., 2016) (Wang et al., 2015).

  • Crystal Structure Investigations : X-ray studies have revealed detailed information about the molecular and crystal structure of certain derivatives of tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate. This information is crucial for understanding the compound's properties and potential applications (Didierjean et al., 2004).

Applications in Drug Synthesis

  • Intermediate in Anticancer Drugs : Some derivatives of tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate are used as intermediates in the synthesis of small molecule anticancer drugs. Their role in the synthesis process and potential for developing new therapeutic agents is a significant area of research (Zhang et al., 2018).

  • Building Block for Diverse Piperidine Derivatives : The synthesis of various piperidine derivatives using tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate as a starting point has been explored. These derivatives have potential applications in the development of new pharmacologically active molecules (Moskalenko & Boev, 2014).

Research on Molecular and Crystal Structure

  • Structural Analysis and X-ray Diffraction Studies : Detailed structural analyses, including X-ray diffraction studies of certain derivatives, provide insights into their molecular conformation and potential chemical reactivity. This research is vital for designing and synthesizing new compounds with specific properties (Mamat et al., 2012).

properties

IUPAC Name

tert-butyl 4-cyano-4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-15(2,3)22-14(21)18-10-6-16(12-17,7-11-18)19-8-4-13(20)5-9-19/h13,20H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXCOPHNOZELEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydroxypiperidine (2.02 g, 20.0 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (3.99 g, 20.0 mmol) in 1,2-dichloroethane (50 mL) was added titanium isopropoxide (4.6 mL, 22.0 mmol) and the mixture was stirred for 18 h at room temperature. A solution of diethylaluminum cyanide in toluene (1M, 48.0 mL, 48.0 mmol) was added and stirred at room temperature for 24 h. Diluted with EtOAc and the reaction was quenched at 0° C. with saturated NaHCO3 (20 mL). The mixture was stirred a further 2 h, filtered through Celite, and the resulting filtrate was concentrated in vacuo to afford the title compound (5.89 g, 95%) as white solid, which was used for the next step without further purification.
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2.02 g
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3.99 g
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50 mL
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4.6 mL
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diethylaluminum cyanide
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48 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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